2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the phenol moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core in a single step. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the phenol moiety differentiates it from other imidazo[1,2-a]pyridine derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C20H16ClN3O |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[3-(4-chloroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-6-11-18-23-19(16-4-2-3-5-17(16)25)20(24(18)12-13)22-15-9-7-14(21)8-10-15/h2-12,22,25H,1H3 |
InChI Key |
PTIGFSQIJRYWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4O)C=C1 |
Origin of Product |
United States |
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